

Application Notes and Protocols for CCR5 Immunofluorescence Staining

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Compound of Interest

Compound Name: CR5 protein

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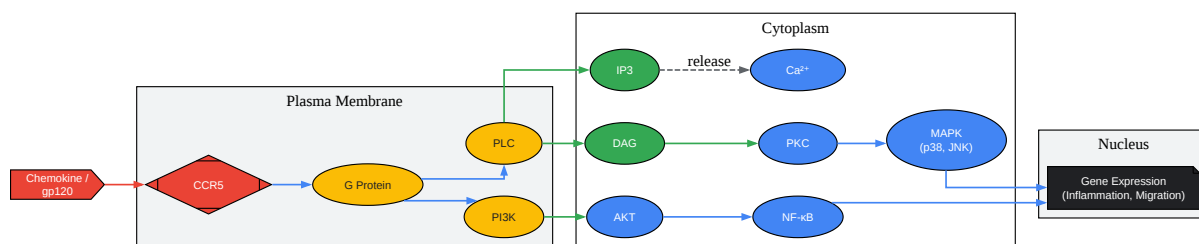
For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a critical role in the trafficking and effector functions of various immune cells, including T-cells, macrophages, and dendritic cells.[1] It functions as a receptor for several inflammatory chemokines such as MIP-1 α , MIP-1 β , and RANTES.[2][3] Beyond its role in inflammation, CCR5 is also a major co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1, making it a significant target in virology and immunology research.[1][2][4] Immunofluorescence (IF) staining is a powerful technique to visualize the localization and expression levels of CCR5 on the cell surface and within intracellular compartments. This document provides a detailed protocol for immunofluorescence staining of CCR5, information on its signaling pathway, and quantitative data on its expression.

CCR5 Signaling Pathway

CCR5 signaling is initiated by the binding of its chemokine ligands or viral proteins like HIV-1 gp120.[2][5] This binding induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins.[1] The subsequent signaling cascade involves multiple downstream effectors, including the activation of PI3K/AKT, MAPK (p38 and JNK), and NF- κ B pathways, which regulate cell migration, proliferation, and inflammatory responses.[3][6]



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Caption: CCR5 signaling cascade upon ligand binding.

Quantitative Data: CCR5 Expression on Immune Cells

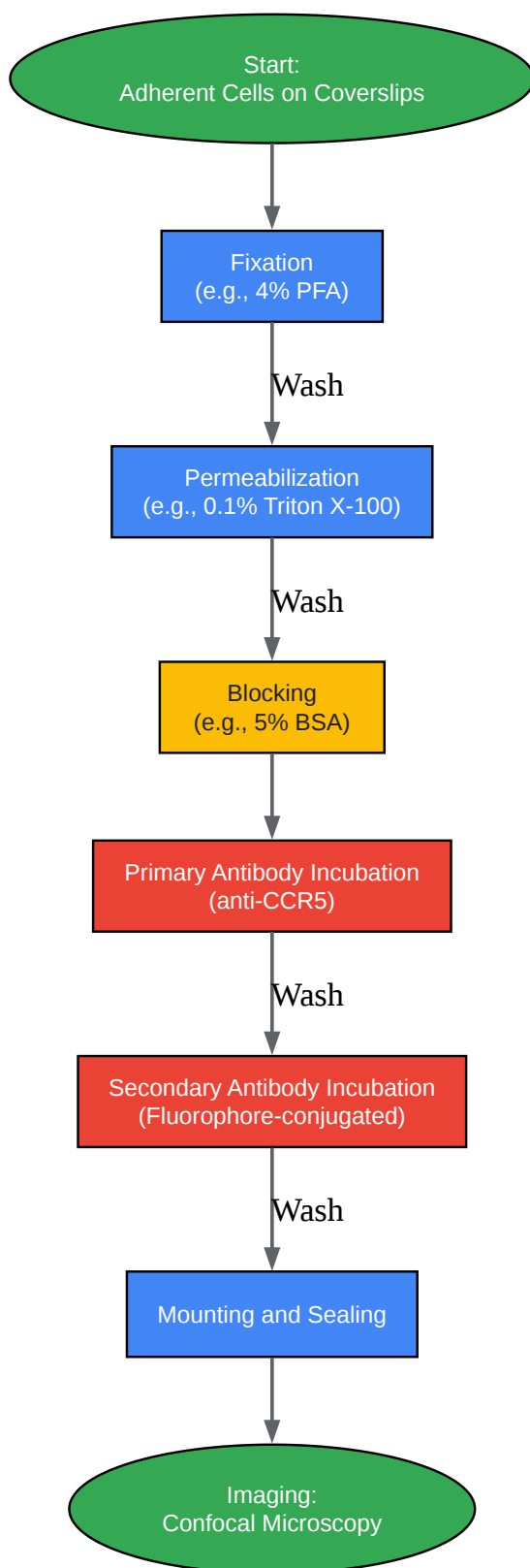
The expression level of CCR5 varies significantly among different immune cell subsets. This quantitative data, presented in Antibody Binding Sites (ABS) per cell, is crucial for interpreting immunofluorescence results and for studies on HIV-1 tropism.[7][8]

Cell Type	Median CCR5 ABS per Cell	Reference
CD4+/CD45RO+/CD62L- (Memory T cells)	9,576	[8]
CD4+/CD45RO+/CD62L+ (T cells)	4,741	[8]
Total Lymphocytes (CCR5+ gate)	8,345	[8]
Monocyte-Derived Macrophages (M-CSF)	~5,000 to ~50,000	[7]
Monocyte-Derived Macrophages (GM-CSF)	~5,000 to ~20,000	[7]
Fresh Peripheral Blood Dendritic Cells	Highest among leukocytes	[7]

Experimental Protocol: Immunofluorescence Staining of CCR5

This protocol is a general guideline for staining CCR5 in adherent cells. Optimization may be required depending on the specific cell type and primary antibody used.

Experimental Workflow



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Caption: Workflow for CCR5 immunofluorescence staining.

Materials and Reagents

Reagent	Recommended Concentration/Supplier
Primary Antibody (anti-CCR5)	Varies by manufacturer (e.g., 10 µg/mL for MAB182 from Novus)
Secondary Antibody	Fluorophore-conjugated, species-specific
Fixation Buffer	4% Paraformaldehyde (PFA) in PBS
Permeabilization Buffer	0.1-0.5% Triton X-100 or Saponin in PBS
Blocking Buffer	5% Bovine Serum Albumin (BSA) or normal serum in PBS
Wash Buffer	Phosphate-Buffered Saline (PBS)
Mounting Medium	Anti-fade mounting medium with DAPI
Isotype Control	Matched to the primary antibody's isotype and host

Detailed Staining Procedure

- Cell Preparation:
 - Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
 - Gently wash the cells twice with PBS.
- Fixation:
 - Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - Note: For staining only surface CCR5, this step should be skipped.

- Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Dilute the primary anti-CCR5 antibody to its optimal concentration in the blocking buffer.
 - Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.^[9]
 - As a negative control, incubate a separate coverslip with an isotype control antibody at the same concentration.
- Secondary Antibody Incubation:
 - Wash the cells three times with PBS for 5 minutes each.
 - Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.^[9]
- Counterstaining (Optional):
 - Wash the cells three times with PBS for 5 minutes each.
 - If nuclear counterstaining is desired, incubate with DAPI in PBS for 5 minutes.
 - Wash twice with PBS.
- Mounting and Imaging:

- Carefully mount the coverslips onto glass slides using an anti-fade mounting medium.
- Seal the edges of the coverslip with nail polish to prevent drying.
- Image the slides using a confocal or fluorescence microscope with the appropriate filter sets.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Weak or No Signal	Low protein expression	Use a positive control cell line known to express CCR5.
Inactive primary/secondary antibody	Use fresh, properly stored antibodies.	
Inappropriate antibody concentration	Optimize antibody dilution through titration.	
High Background	Non-specific antibody binding	Increase blocking time or change blocking reagent.
Insufficient washing	Increase the number and duration of wash steps. [10]	
Autofluorescence	Use fresh fixative solutions; consider using a different fluorophore. [11]	
Non-specific Staining	Cross-reactivity of secondary antibody	Run a secondary antibody-only control. [10]
Primary antibody is not specific	Validate the primary antibody with a negative control (e.g., knockout cells).	

For more detailed troubleshooting, refer to guides from suppliers like Cell Signaling Technology and Sino Biological.[\[10\]](#)[\[12\]](#)

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